5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
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Overview
Description
5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid typically involves the protection of the amino group of 4-methylpentanoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions and can improve the efficiency and yield of the synthesis . The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also enhance the reaction by providing a more controlled environment .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Various electrophiles can be used to modify the amino group, including alkyl halides and acyl chlorides.
Major Products Formed
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interactions . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-5-syn-tert-butyl-4-methylpentanoic acid: Another Boc-protected amino acid with similar properties.
tert-Butoxycarbonyl-protected amino acid ionic liquids: These compounds are used in similar applications but offer different physical properties due to their ionic nature.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the Boc group ensures that the amino group is protected during various chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(5-6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
PNWDZKPJZTYKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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